molecular formula C8H4FNO2 B068771 3-Cyano-4-fluorobenzoic acid CAS No. 171050-06-9

3-Cyano-4-fluorobenzoic acid

Cat. No. B068771
M. Wt: 165.12 g/mol
InChI Key: JMHGATOBRPWPBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated benzoic acids involves multiple steps, including condensation, reduction, and cyclization processes. A method described for 1-Fluoro-dibenzo[a,d]cycloheptanone, synthesized from phthalic anhydride and orthofluorophenyl acetic acid, showcases a high-yield and industrially valuable process due to its simplicity (Lili Wen, 2006). Such methodologies can be adapted for synthesizing 3-Cyano-4-fluorobenzoic acid, highlighting the importance of selecting appropriate raw materials and conditions for high efficiency.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be elucidated using spectroscopy and crystallography techniques. Studies on similar compounds, like 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, have demonstrated the effectiveness of IR, NMR, and X-ray crystallography in confirming molecular structures and understanding intramolecular interactions (S. Özbey et al., 2004).

Chemical Reactions and Properties

Chemical properties of 3-Cyano-4-fluorobenzoic acid can be inferred from reactions involving similar compounds. For example, cyano-activated fluoro displacement reactions have been used to synthesize new groups of cyanodibenzo[1,4]dioxines, demonstrating the reactivity of cyano and fluoro groups under specific conditions (G. Eastmond et al., 2001).

Scientific Research Applications

  • Pharmaceuticals : This compound is also used in the pharmaceutical industry . The exact applications are not specified, but it could be used in the synthesis of various drugs.

  • Agrochemicals : 3-Cyano-4-fluorobenzoic acid is used in the agrochemical industry . It could be involved in the production of pesticides, herbicides, or other agricultural chemicals.

  • Dyestuff Fields : This compound is used in dyestuff fields . It might be used in the production of dyes or pigments.

  • Material Science : Given its properties, it could be used in material science, possibly in the production or modification of certain materials .

  • Chromatography : It might be used in chromatography, a laboratory technique for the separation of mixtures .

Safety And Hazards

The safety information for 3-Cyano-4-fluorobenzoic acid indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

3-cyano-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGATOBRPWPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378782
Record name 3-cyano-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-fluorobenzoic acid

CAS RN

171050-06-9
Record name 3-cyano-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-4-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirred solution of 15.0 g (97.6 mmol) 2-fluoro-5-formyl-benzonitrile (Aldrich), 150 ml dest. water and 630 ml t-butanol were added 40.8 g (361 mmol) sodium chlorite and 35.9 g (230 mmol) sodium hydrogen phosphate dihydrate. The reaction mixture was stirred over night and poured into a diluted aqueous hydrogen chloride solution (pH=3.5). The pH value was readjusted to pH=3.5 by aqueous hydrogen chloride. The aqueous solution was extracted trice with dichloromethane/isopropanol (10:1). The combined organic phases were dried (sodium sulphate) and concentrated. The residue was purified by extraction with sodium hydrogen carbonate solution and dichloromethane, acidification with aqueous solution and subsequent filtering. The solid crude product 2a was obtained in 90% yield (14.5 g, 87.8 mmol) and was used for the next step without purification.
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Yield
90%

Synthesis routes and methods IV

Procedure details

Chromium oxide (14.77 mmol; 1.48 g) was dissolved in a solution of sulfuric acid (1.1 mL) and water (3.4 mL) at 0° C. To this solution was added to a mixture of 3-cyano-4-fluorobenzaldehyde (13.4 mmol; 2.0 g) in acetone (17 mL) at 0° C. The reaction mixture was warmed to rt and stirred for 6 h. The reaction was then quenched with methanol (20 mL) and water (50 mL) and the product was extracted with EtOAc (2×50 mL). The combined organics were washed with brine (50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to yield 2.25 g of product: 1H NMR (500 MHZ, CDCl3) δ 8.39 (d, J=5.0, 1H), 8.28-8.29 (m, 1H), 7.64 (t, J=8.9, 1H).
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Synthesis routes and methods V

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To a solution of 3-cyano-4-fluorobenzaldehyde (45 g, 301 mmol) in CH3CN (450 mL) was added potassium phosphate monobasic (24 g, 176 mmol) in water (225 mL) and 30% hydrogen peroxide in water (30 mL). The reaction mixture was cooled to 0° C. and sodium chlorite (60 g, 663 mmol) in water (450 mL) was added dropwise over 2 h. The resulting yellow suspension was stirred at room temperature until production of oxygen ceased (4 h). Sodium sulfite (30 g, 238 mmol) in water (100 mL) was added and the reaction mixture stirred for 1 h. The reaction was quenched with 2N HCl (500 mL) and the resulting solid was filtered and washed with water. The aqueous phase was extracted with EA (2×500 mL). The combined organic layers were washed with brine (200 mL), dried over MgSO4, concentrated, and combined with the collected solid to produce a total of 48.5 g (97%) of crude 3-cyano-4-fluorobenzoic acid as a white solid. LCMS-ESI (m/z) calculated for C8H4FNO2: 165.0; found 166.1 [M+H]+, tR=2.54 min. 1H NMR (400 MHz, DMSO) δ 13.60 (s, 1H), 8.41 (dd, J=6.3, 2.1 Hz, 1H), 8.30 (ddd, J=8.8, 5.3, 2.2 Hz, 1H), 7.66 (t, J=9.0 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-4-fluorobenzoic acid
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3-Cyano-4-fluorobenzoic acid
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3-Cyano-4-fluorobenzoic acid
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3-Cyano-4-fluorobenzoic acid
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3-Cyano-4-fluorobenzoic acid
Reactant of Route 6
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3-Cyano-4-fluorobenzoic acid

Citations

For This Compound
8
Citations
J Becaud, L Mu, M Karramkam… - Bioconjugate …, 2009 - ACS Publications
… The corresponding standard references were synthesized by the conjugation of 3-cyano-4-fluorobenzoic acid with the same peptides applying similar protocols used for the syntheses …
Number of citations: 127 pubs.acs.org
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org
L Mu, M Honer, J Becaud, M Martic… - Bioconjugate …, 2010 - ACS Publications
… Representative procedure: A solution of 3-cyano-4-fluorobenzoic acid (66 mg, 4 equiv) (37), HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, 151 mg…
Number of citations: 52 pubs.acs.org
BJ Evans - 2022 - figshare.mq.edu.au
… This afforded 3-cyano-4-fluorobenzoic acid (244 mg, 87%) as a cream powder. Melting point… A solution of 3-cyano-4-fluorobenzoic acid (4) (607 mg, 3.68 mmol), 4-nitrophenol (512 mg, …
Number of citations: 2 figshare.mq.edu.au
LWL Woo, C Bubert, OB Sutcliffe, A Smith… - Journal of medicinal …, 2007 - ACS Publications
… 3-Cyano-4-fluorobenzoic Acid (9b). A solution of KH 2 PO 4 (2.4 g in 25 mL of water) and H 2 O 2 (3 mL, 30% in water) was added to a solution of 3-cyano-4-fluorobenzaldehyde 9a in …
Number of citations: 98 pubs.acs.org
S Wang, NC Wan, J Harrison, W Miller… - Journal of medicinal …, 2004 - ACS Publications
… 3-Cyano-4-fluorobenzoic acid (8.21 g, 49.70 mmol) was … 3-cyano-4-fluorobenzoic acid methyl ester as a white solid (7.25 g, 82%). Subsequent treatment of 3-cyano-4-fluorobenzoic acid …
Number of citations: 57 pubs.acs.org
TW Ku, FE Ali, WE Bondinell, KF Erhard, WF Huffman… - Tetrahedron letters, 1997 - Elsevier
An alternate enantiospecific synthesis of methyl (S)-7-tert-butoxycarbonyl-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate (5) is reported. The key step, which …
Number of citations: 24 www.sciencedirect.com
A Egyed, D Bajusz, GM Keserű - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
Abstract Structure based optimization of B39, an indazole-based low micromolar JAK2 virtual screening hit is reported. Analysing the effect of certain modifications on the activity and …
Number of citations: 5 www.sciencedirect.com

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